Product packaging for 6-Ethynylpyridin-3-ol(Cat. No.:CAS No. 1346539-11-4)

6-Ethynylpyridin-3-ol

Cat. No.: B1404666
CAS No.: 1346539-11-4
M. Wt: 119.12 g/mol
InChI Key: UULWQTTWXJAZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Ethynylpyridin-3-ol (CAS 142503-05-7) is a high-value heterocyclic building block of significant interest in scientific research and development. Its molecular structure, which features both a hydroxyl group at the 3-position and a reactive ethynyl group at the 6-position of the pyridine ring, makes it a versatile synthon for constructing more complex molecules . Pyridinol derivatives are widely recognized as critical intermediates in the chemical industry, with great demand as synthons for pharmaceutical products and as components for polymers with unique physical properties . The ethynyl group, in particular, is a key functional moiety in click chemistry and metal-catalyzed cross-coupling reactions, enabling researchers to efficiently create diverse compound libraries for screening. This compound is supplied as a solid research chemical. Researchers should note that calculated properties include a density of approximately 1.22 g/cm³, a boiling point of ~331.7°C, and a flash point of ~154.4°C . This product is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO B1404666 6-Ethynylpyridin-3-ol CAS No. 1346539-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethynylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-6-3-4-7(9)5-8-6/h1,3-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULWQTTWXJAZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346539-11-4
Record name 6-ethynylpyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reactivity and Derivatization Studies of 6 Ethynylpyridin 3 Ol

Reactivity of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, rendering it susceptible to a variety of addition and cycloaddition reactions.

Alkyne Cycloaddition Reactions (e.g., Azide-Alkyne Cycloadditions)

The terminal alkyne of 6-ethynylpyridin-3-ol is an excellent substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction is characterized by its mild conditions, high yields, and tolerance of a wide range of functional groups.

The general scheme for the CuAAC reaction involving this compound is depicted below:

Table 1: Expected Products from Azide-Alkyne Cycloaddition with this compound

Azide (B81097) Reactant (R-N₃)Expected Triazole Product
Benzyl azide1-(Benzyl)-4-(3-hydroxypyridin-6-yl)-1H-1,2,3-triazole
Phenyl azide1-(Phenyl)-4-(3-hydroxypyridin-6-yl)-1H-1,2,3-triazole
Azidoethane1-(Ethyl)-4-(3-hydroxypyridin-6-yl)-1H-1,2,3-triazole

Electrophilic and Nucleophilic Additions to the Alkyne

The ethynyl group can undergo both electrophilic and nucleophilic addition reactions, although the latter is generally more facile for terminal alkynes.

Electrophilic Addition: The addition of electrophiles such as hydrogen halides (HX) or halogens (X₂) to the alkyne proceeds via a carbocation intermediate. In the case of this compound, the reaction is expected to follow Markovnikov's rule, with the electrophile adding to the terminal carbon of the alkyne.

Nucleophilic Addition: The terminal proton of the ethynyl group is weakly acidic and can be removed by a strong base to form a pyridinylacetylide anion. This anion is a potent nucleophile and can react with various electrophiles. Furthermore, direct nucleophilic addition to the alkyne can occur, particularly with soft nucleophiles, in a conjugate-style addition.

Hydration and Hydroamination Reactions

Hydration: The acid-catalyzed hydration of the terminal alkyne in this compound, typically in the presence of a mercury(II) salt, is expected to yield a methyl ketone derivative. The reaction proceeds via an enol intermediate which tautomerizes to the more stable keto form.

Hydroamination: The addition of an N-H bond across the alkyne can be achieved using various catalysts. Intermolecular hydroamination with primary or secondary amines would lead to the formation of enamines or imines, which can be subsequently reduced to the corresponding amines. The regioselectivity of this reaction (Markovnikov vs. anti-Markovnikov addition) is often dependent on the catalyst and reaction conditions employed.

Reactivity of the Pyridinol Core

The pyridinol core of this compound possesses the characteristics of both a pyridine (B92270) and a phenol, allowing for reactions on the aromatic ring and the hydroxyl group.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the hydroxyl group at the 3-position is an activating, ortho-, para-directing group. Conversely, the ethynyl group at the 6-position is a deactivating, meta-directing group. The interplay of these directing effects will influence the regiochemical outcome of EAS reactions such as nitration, halogenation, and sulfonation. The positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are activated, while the positions meta to the ethynyl group (positions 2 and 4) are favored. Therefore, electrophilic attack is most likely to occur at the 2- and 4-positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄6-Ethynyl-2-nitropyridin-3-ol and 6-Ethynyl-4-nitropyridin-3-ol
BrominationBr₂, FeBr₃2-Bromo-6-ethynylpyridin-3-ol and 4-Bromo-6-ethynylpyridin-3-ol
SulfonationSO₃, H₂SO₄6-Ethynyl-3-hydroxypyridine-2-sulfonic acid and 6-Ethynyl-3-hydroxypyridine-4-sulfonic acid

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic attack than benzene, particularly at the positions ortho and para to the ring nitrogen (positions 2 and 6). The presence of the ethynyl group at the 6-position may further facilitate nucleophilic attack at this position, especially if a good leaving group is present.

Functional Group Interconversions on the Hydroxyl Group

The hydroxyl group of this compound behaves as a typical alcohol and can undergo a variety of functional group interconversions.

O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated to form ethers or acylated to form esters. These reactions typically proceed under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic pyridinolate anion.

Table 3: Examples of Functional Group Interconversions of the Hydroxyl Group

ReactionReagentsProduct
O-MethylationCH₃I, K₂CO₃6-Ethynyl-3-methoxypyridine
O-AcetylationAcetic anhydride, Pyridine6-Ethynylpyridin-3-yl acetate
O-BenzylationBenzyl bromide, NaH3-(Benzyloxy)-6-ethynylpyridine

Chemical Derivatization Strategies for Analytical and Functional Enhancement

Chemical derivatization is a process where a compound is chemically modified to produce a new compound with properties that are better suited for a specific analytical method or to impart a desired functionality. libretexts.orgthermofisher.com For this compound, derivatization strategies primarily target the hydroxyl (-OH) and ethynyl (-C≡CH) groups to improve its detectability and to allow for its use as a molecular probe.

Many pharmaceutical compounds lack sufficient chromophores to be readily analyzed by UV-visible spectrophotometry in the wavelength regions beyond the non-specific UV range. researchgate.net Chemical derivatization can introduce highly conjugated aromatic moieties to the analyte, resulting in a product with high absorptivity and thus improved detection. libretexts.org

For this compound, the hydroxyl group offers a prime site for derivatization to enhance its UV-Vis and fluorescence properties. Strategies often involve the introduction of a chromophore or a fluorophore.

Introduction of Chromophores: The hydroxyl group can be esterified or etherified with reagents containing extended aromatic systems. For instance, reaction with a substituted benzoyl chloride or dansyl chloride would introduce a strongly UV-absorbing group, shifting the absorption maximum to a longer, more analytically useful wavelength and increasing the molar absorptivity. nih.gov

Fluorescence Labeling: To impart fluorescence, the hydroxyl group can be reacted with various fluorogenic reagents. Coumarin (B35378) and its derivatives are a significant class of heterocyclic compounds known for their high fluorescence, large Stokes shifts, and high photoluminescence quantum yields. unica.it Reaction of this compound with a coumarin sulfonyl chloride, for example, would yield a highly fluorescent derivative. Similarly, styrylpyridinium derivatives are known for their fluorescence properties and can be used in the design of fluorescent probes. nih.gov The synthesis of such derivatives often involves the condensation of a picolinium salt with an aldehyde in the presence of a catalyst like piperidine. nih.gov

The following table summarizes hypothetical derivatization reactions of the hydroxyl group of this compound for enhanced spectroscopic detection:

Derivatizing ReagentTarget Functional GroupResulting Derivative ClassExpected Spectroscopic Enhancement
Dansyl chlorideHydroxylSulfonate EsterStrong UV absorbance and fluorescence
Coumarin-3-carbonyl chlorideHydroxylEsterIntense fluorescence
4-Nitrobenzoyl chlorideHydroxylEsterEnhanced UV absorbance

Derivatization is a common technique to augment chromatographic analysis, particularly for high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). mdpi.com For polar compounds like this compound, derivatization can increase their retention in reversed-phase HPLC by making the derivatized product more hydrophobic. libretexts.org Furthermore, derivatization can significantly improve the ionization efficiency of analytes in mass spectrometry, leading to enhanced sensitivity. nih.gov

Increasing Hydrophobicity: The polar hydroxyl group of this compound can be derivatized to a less polar functional group to improve its retention on a C18 column in reversed-phase HPLC. Silylation with reagents like tert-butyldimethylsilyl chloride (TBDMSCl) is a common strategy to increase hydrophobicity.

Enhancing Ionization for Mass Spectrometry: For LC-MS/MS analysis, derivatization can introduce a group that is readily ionizable, thereby increasing the signal intensity. Reagents that introduce a permanent positive charge or a group with high proton affinity are often employed. For instance, reaction of the hydroxyl group with 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) can be used to introduce a pyridinium (B92312) group, which enhances detection sensitivity in positive ion mode electrospray ionization. nih.gov Pyridine-3-sulfonyl chloride is another reagent that has been shown to enhance the ionization efficiency of steroids for LC-ESI-MS/MS analysis. nih.gov

The following table outlines potential derivatization strategies for improved chromatographic analysis of this compound:

Derivatizing ReagentTarget Functional GroupPurpose of DerivatizationAnalytical Technique
TBDMSClHydroxylIncrease hydrophobicity for better retentionHPLC
FMP-TSHydroxylEnhance ionization efficiencyUPLC-MS/MS
Pyridine-3-sulfonyl chlorideHydroxylEnhance ionization efficiencyUPLC-MS/MS

The ethynyl group of this compound is a particularly valuable handle for the introduction of reporter tags and probes through "click chemistry". mdpi.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that allows for the covalent attachment of various molecular entities. thermofisher.comnih.gov

Fluorescent Probes: By reacting this compound with an azide-functionalized fluorophore (e.g., an Alexa Fluor azide or a BODIPY azide), a fluorescently tagged version of the molecule can be synthesized. thermofisher.comnih.gov These fluorescent probes can then be used in cellular imaging studies to visualize the localization and interactions of the parent molecule within biological systems. nih.gov

Bioconjugation: The ethynyl group allows for the conjugation of this compound to biomolecules such as proteins or nucleic acids that have been modified to contain an azide group. nih.govthermofisher.com This strategy can be used to create targeted molecular probes or to study the interactions of this compound with specific biological targets. For example, L-azidohomoalanine (AHA) can be metabolically incorporated into proteins, which can then be labeled with an alkyne-derivatized probe via click chemistry. thermofisher.com

The following table provides examples of how the ethynyl group can be utilized for the introduction of reporter tags:

Reaction TypeReactantReporter Tag/ProbeApplication
CuAAC ("Click Chemistry")Azide-functionalized Alexa FluorFluorescent TagCellular Imaging
CuAAC ("Click Chemistry")Azide-modified proteinProtein ProbeTarget identification and validation
CuAAC ("Click Chemistry")Azide-functionalized biotinAffinity TagPull-down assays and enrichment

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in structural determination, confirming the primary structure, including the carbon framework and the number and types of protons.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Ethynylpyridin-3-ol is expected to show distinct signals corresponding to each unique proton environment. The pyridine (B92270) ring protons (H-2, H-4, and H-5) will appear in the aromatic region, with their chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing ethynyl (B1212043) group. The acetylenic proton (H-7) will resonate in a characteristic upfield region. The expected splitting patterns, arising from spin-spin coupling between adjacent protons, provide definitive evidence of their relative positions. For instance, H-4 and H-5 are expected to show ortho-coupling, while H-2 and H-4 would exhibit a smaller meta-coupling.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum of this compound should display seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are diagnostic, as are the signals for the two sp-hybridized carbons of the ethynyl group. The carbon bearing the hydroxyl group (C-3) is expected to be significantly deshielded.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects and data from analogous pyridine structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity & Coupling Constant (J, Hz) Predicted ¹³C Chemical Shift (ppm)
C28.1 - 8.3d, J ≈ 2.5 Hz (meta)140 - 145
C3--150 - 155
C47.2 - 7.4dd, J ≈ 8.5 Hz (ortho), 2.5 Hz (meta)125 - 130
C57.3 - 7.5d, J ≈ 8.5 Hz (ortho)120 - 125
C6--145 - 150
C7 (Ethynyl C)--80 - 85
C8 (Ethynyl C)3.1 - 3.3s75 - 80
OHVariablebr s-

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the signals for H-4 and H-5, confirming their ortho-relationship on the pyridine ring. A weaker cross-peak between H-2 and H-4 would confirm their meta-coupling. emerypharma.comscribd.com

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH coupling). youtube.comsdsu.edu An HSQC spectrum would definitively link the proton signals for H-2, H-4, H-5, and the acetylenic proton to their corresponding carbon signals (C-2, C-4, C-5, and C-8), simplifying the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is critical for piecing together the molecular framework, especially around quaternary carbons. youtube.comsdsu.edu Key expected correlations for this compound would include:

The acetylenic proton (H-8) showing correlations to C-6 and C-7.

Proton H-5 showing correlations to C-3 and C-6.

Proton H-2 showing correlations to C-3, C-4, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bond connectivity. This is particularly useful for determining stereochemistry and conformation. In a rigid aromatic system like this, NOESY can confirm the assignments made by other techniques by showing correlations between adjacent protons, such as H-4 and H-5.

While not applicable to the parent compound, specialized heteronuclear NMR becomes indispensable for characterizing derivatives of this compound.

¹⁴N NMR: The pyridine ring contains a nitrogen atom. While ¹⁴N is an NMR-active nucleus, it is a quadrupolar nucleus, which typically results in very broad signals, making it difficult to observe under standard conditions. However, it can provide information about the electronic environment of the nitrogen atom.

¹⁹F and ²⁹Si NMR: These techniques would be crucial for analyzing derivatives. For example, if the ethynyl group were protected with a trimethylsilyl (TMS) group, a sharp singlet in the ²⁹Si NMR spectrum would confirm the presence and environment of the silicon atom. mdpi.com Similarly, the introduction of a fluorine atom onto the pyridine ring would yield a ¹⁹F NMR spectrum, providing a sensitive probe of the local electronic environment.

Dynamic NMR (DNMR) is used to study processes of conformational exchange that occur on the NMR timescale. For this compound, the primary potential dynamic process would be the rotation around the C6-C7 single bond. However, due to the cylindrical symmetry of the ethynyl group, the energy barrier for this rotation is expected to be very low, and distinct conformers would not be observable at typical temperatures. DNMR would become more relevant for derivatives with bulky substituents on the ethynyl group, where hindered rotation could lead to observable dynamic effects.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. The calculated exact mass of this compound (C₇H₅NO) is 119.03711 Da. HRMS analysis would be expected to yield an experimental mass that matches this calculated value to within a few parts per million (ppm), thereby confirming the elemental composition and ruling out other potential formulas with the same nominal mass. uni.lu

The following table presents the predicted high-resolution mass-to-charge ratios for common adducts of this compound. uni.lu

Adduct Formula Predicted m/z
[M+H]⁺[C₇H₆NO]⁺120.04440
[M+Na]⁺[C₇H₅NNaO]⁺142.02634
[M-H]⁻[C₇H₄NO]⁻118.02984

This comprehensive suite of spectroscopic techniques, from foundational 1D NMR to advanced 2D correlation experiments and high-resolution mass spectrometry, provides a powerful and synergistic approach to the unequivocal structural elucidation of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's bonds, offering direct identification of its functional groups.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its distinct functional moieties: the O-H group, the C≡C triple bond, the terminal alkyne C-H bond, and the pyridine ring. libretexts.orgmsu.edu

O-H Stretch: A broad and strong absorption band is predicted in the region of 3200-3550 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening indicative of intermolecular hydrogen bonding. libretexts.org

≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ is characteristic of the stretching vibration of the hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne. libretexts.org

C≡C Stretch: A weak to medium, sharp absorption is expected in the 2100-2140 cm⁻¹ range, corresponding to the carbon-carbon triple bond stretch. Its intensity is typically weaker than the C=C bond stretch.

Aromatic C-H Stretch: Stretching vibrations of the C-H bonds on the pyridine ring are anticipated just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region. vscht.cz

C=C and C=N Stretches: The pyridine ring will exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region, which are typical for aromatic and heteroaromatic systems. vscht.czresearchgate.net

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the phenolic hydroxyl group is expected to appear as a strong band in the 1200-1260 cm⁻¹ region. libretexts.org

Table 2: Expected Characteristic Infrared Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol/Phenol)Stretch (H-bonded)3200 - 3550Strong, Broad
≡C-H (Alkyne)Stretch~3300Strong, Sharp
C-H (Aromatic)Stretch3010 - 3100Medium
C≡C (Alkyne)Stretch2100 - 2140Weak-Medium, Sharp
C=C, C=N (Aromatic Ring)Stretch1400 - 1600Medium-Strong
C-O (Phenol)Stretch1200 - 1260Strong

Raman spectroscopy provides complementary information to IR spectroscopy. The most prominent feature in the Raman spectrum of this compound is expected to be a strong, sharp signal for the C≡C triple bond stretch between 2100-2140 cm⁻¹. Unlike in IR, where this band can be weak, the alkyne stretch is typically very strong in Raman due to the high polarizability of the triple bond. The symmetric breathing modes of the pyridine ring, often found near 1000 cm⁻¹, are also expected to be strong and characteristic. researchgate.netresearchgate.net This makes Raman spectroscopy particularly useful for confirming the presence of the ethynyl substituent.

Electronic Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence techniques, provides information on the electronic transitions within the molecule and its photophysical properties.

The UV-Vis spectrum of this compound is dictated by the electronic transitions within the hydroxypyridine chromophore. Pyridine itself exhibits absorption maxima around 254 nm. sielc.com For the closely related 3-hydroxypyridine, absorption maxima are observed around 260 nm and 315 nm in aqueous solutions, corresponding to π → π* and n → π* transitions. researchgate.net The presence of the ethynyl group, which extends the conjugated π-system, is expected to cause a bathochromic (red) shift in these absorption bands compared to 3-hydroxypyridine. The exact position of the absorption maxima (λmax) would be influenced by the solvent polarity.

Table 3: Comparison of UV-Vis Absorption Maxima (λmax) for Pyridine, 3-Hydroxypyridine, and Expected Values for this compound.
Compoundλmax 1 (nm)λmax 2 (nm)Transition Type
Pyridine sielc.com~254-π → π, n → π
3-Hydroxypyridine researchgate.net~260~315π → π, n → π
This compound (Expected)>260>315π → π, n → π

The fluorescence properties of hydroxypyridines are highly dependent on pH and the specific ionic form of the molecule. nih.govresearchgate.net Studies on 3-hydroxypyridine have shown that the neutral form is non-fluorescent, while its cationic and anionic forms exhibit fluorescence. nih.gov For instance, the anion of 3-hydroxypyridine is fluorescent. Given this precedent, this compound is also expected to exhibit pH-dependent fluorescence. In alkaline aqueous solutions, where the hydroxyl group is deprotonated to form the phenolate anion, significant fluorescence is anticipated. The extended conjugation from the ethynyl group may further enhance the quantum yield and shift the emission to longer wavelengths compared to 3-hydroxypyridine. Detailed photophysical investigations would be necessary to determine key parameters such as the fluorescence quantum yield, emission lifetime, and Stokes shift, which are crucial for applications in molecular probes and materials science. mdpi.com

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. excillum.comazolifesciences.com By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, it is possible to determine precise molecular dimensions, including bond lengths, bond angles, and conformational details. excillum.comresearchgate.net This technique is the gold standard for elucidating the absolute structure of a molecule in the solid state.

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. The successful application of this technique requires the growth of high-quality single crystals, a process that can be challenging.

However, based on the known structures of related pyridine derivatives, a hypothetical crystallographic analysis of this compound can be projected. wikipedia.orgeurjchem.com Such a study would be invaluable for confirming the planar structure of the pyridine ring and the linear geometry of the ethynyl group. Furthermore, it would provide crucial insights into the intermolecular interactions that govern the crystal packing.

Detailed Research Findings

A crystallographic study of this compound would be expected to reveal significant intermolecular hydrogen bonding. The hydroxyl group (-OH) is a strong hydrogen bond donor, while the nitrogen atom of the pyridine ring is a competent hydrogen bond acceptor. This would likely lead to the formation of strong O-H···N hydrogen bonds, organizing the molecules into chains or more complex networks within the crystal lattice. This type of interaction is a well-established and robust supramolecular synthon in the crystal engineering of pyridine-containing compounds. nih.govacs.org

The analysis would also precisely define the bond lengths and angles of the entire molecule. The C≡C triple bond of the ethynyl group is expected to have a bond length of approximately 1.20 Å. The C-C and C-N bond lengths within the pyridine ring would exhibit values intermediate between single and double bonds, characteristic of an aromatic system. wikipedia.org For instance, pyridine itself has C-C and C-N distances that vary slightly within its hexagonal structure. wikipedia.org

The crystal packing would also be influenced by weaker interactions, such as π-π stacking between the aromatic pyridine rings of adjacent molecules. The interplay between the strong, directional hydrogen bonds and the weaker, non-directional van der Waals forces and π-stacking interactions would determine the final, most thermodynamically stable crystal structure.

Below is a hypothetical, interactive data table representing the type of crystallographic data that would be obtained from a successful X-ray diffraction experiment on this compound. This data is illustrative and based on typical values for small organic molecules and related pyridine structures. wikipedia.orgeurjchem.comresearchgate.net

Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Crystal Data
Empirical FormulaC₇H₅NOThe chemical formula of the compound.
Formula Weight119.12 g/mol The molar mass of the compound.
Crystal SystemMonoclinicThe crystal system describes the symmetry of the unit cell. Monoclinic is common for such molecules.
Space GroupP2₁/cThe space group defines the symmetry elements of the crystal lattice. P2₁/c is a very common space group.
Unit Cell Dimensions
a (Å)8.5Length of the 'a' axis of the unit cell.
b (Å)6.2Length of the 'b' axis of the unit cell.
c (Å)11.0Length of the 'c' axis of the unit cell.
α (°)90Angle between the 'b' and 'c' axes.
β (°)105Angle between the 'a' and 'c' axes.
γ (°)90Angle between the 'a' and 'b' axes.
Volume (ų)558The volume of a single unit cell.
Z4The number of molecules per unit cell.
Data Collection
Radiation (λ, Å)MoKα (0.71073)The wavelength of the X-rays used for the experiment.
Temperature (K)100(2)The temperature at which the data was collected, typically low to reduce thermal motion.
Refinement
R-factor (R₁)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
wR₂< 0.15A weighted R-factor, also indicating the quality of the refinement.

Mechanistic Investigations of Biological Activities

Molecular Recognition and Binding Mechanisms

The interaction of small molecules with biological macromolecules is fundamental to their therapeutic or toxic effects. The specific binding mechanisms of 6-Ethynylpyridin-3-ol are an area of active investigation.

Ligand-Protein Interaction Analysis

Computational and experimental studies are employed to understand how ligands like this compound interact with protein targets. These analyses typically involve identifying the binding site on the protein and characterizing the non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-stacking. nih.govnih.gov The precise protein targets of this compound and the specific nature of its interactions are not yet fully elucidated.

Enzyme Inhibition Mechanisms (e.g., Phosphodiesterase Inhibition)

Enzyme inhibition is a common mechanism through which drugs exert their effects. Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by degrading cyclic nucleotides like cAMP and cGMP. cvpharmacology.comnih.gov Inhibition of these enzymes can lead to a range of physiological effects, including vasodilation and anti-inflammatory responses. nih.govfrontiersin.org Some pyridine-containing compounds have been identified as inhibitors of specific PDE isoforms, such as PDE10A. nih.gov However, specific studies detailing the inhibition of phosphodiesterases by this compound, including the type of inhibition (e.g., competitive, non-competitive) and its selectivity for different PDE families, are not currently available.

Nucleic Acid (DNA/RNA) Interaction Mechanisms

Small molecules can interact with DNA and RNA through various modes, including intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. nih.gov These interactions can interfere with DNA replication and transcription or modulate RNA function. The planar aromatic pyridine (B92270) ring and the ethynyl (B1212043) group of this compound suggest the potential for such interactions, possibly through stacking with nucleobases. nih.gov However, direct experimental evidence and detailed mechanistic studies of this compound binding to nucleic acids are lacking in the current scientific literature.

Cellular Pathway Modulation Studies

The biological effects of a compound are ultimately determined by its ability to modulate cellular pathways. Research in this area for this compound is focused on its potential as an anti-infective and anti-inflammatory agent.

Inhibition of Bacterial Virulence Mechanisms (e.g., Pilus Assembly, Amyloid Fiber Polymerization)

Targeting bacterial virulence, rather than viability, is an emerging anti-infective strategy that may reduce the selective pressure for antibiotic resistance. mdpi.com

Pilus Assembly: Pili are hair-like appendages on the surface of many bacteria that are crucial for adhesion to host cells, a critical early step in infection. nih.gov Small molecules known as pilicides can inhibit the assembly of these structures. Notably, compounds featuring a 2-pyridine scaffold have been shown to interfere with the function of the periplasmic chaperone, which is essential for pilus subunit folding and assembly. nih.gov Given that this compound contains a pyridine ring, it is hypothesized that it may act as a pilicide, though direct evidence is needed.

Amyloid Fiber Polymerization: The aggregation of proteins into amyloid fibers is associated with a range of diseases. nih.govnih.gov Inhibition of this process is a key therapeutic strategy. nih.gov Small organic molecules can interfere with fibril formation by binding to protein monomers to stabilize them, blocking the growing ends of fibrils, or preventing the nucleation of oligomers. nih.govnih.gov While many compounds are being investigated for this activity, specific studies on the effect of this compound on amyloid polymerization are not yet published.

Mechanistic Insights into Antibacterial and Anti-inflammatory Effects

Antibacterial Effects: The mechanisms by which antibacterial agents work are diverse, including disruption of the cell membrane, inhibition of cell wall synthesis, interference with protein or nucleic acid synthesis, and inhibition of metabolic pathways. Some natural compounds, such as hydroxycoumarins, have been shown to exert antibacterial effects by damaging the cell membrane and inhibiting biofilm formation. mdpi.com The specific molecular mechanisms underlying the potential antibacterial activity of this compound remain to be determined.

Anti-inflammatory Effects: Inflammation is a complex biological response involving various cell types and signaling molecules. nih.gov A key pathway in inflammation is the production of prostaglandins, which is mediated by cyclooxygenase (COX) enzymes. nih.gov Many anti-inflammatory drugs act by inhibiting these enzymes. Other mechanisms include the modulation of pro-inflammatory cytokine production and interference with signaling cascades like the MAPK and NF-κB pathways. nih.govmdpi.com While there is interest in the anti-inflammatory potential of novel heterocyclic compounds, detailed mechanistic studies clarifying how this compound modulates these inflammatory pathways have not been reported.

Structure-Activity Relationship (SAR) Studies at a Mechanistic Level

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, insights can be drawn from research on analogous pyridine derivatives, particularly those investigated as kinase inhibitors or for antiproliferative activity. The pyridine scaffold is a cornerstone in medicinal chemistry, and analysis of its derivatives reveals key structural features that modulate biological activity. nih.govnih.gov

A general review of pyridine derivatives indicates that the nature and position of substituents on the pyridine ring are critical for potency and selectivity. nih.govnih.gov For a hypothetical target, the 3-hydroxyl (-OH) and 6-ethynyl (-C≡CH) groups of this compound would be primary points for modification to probe their roles in target binding.

The 3-hydroxyl group is a potential hydrogen bond donor and acceptor, likely interacting with key amino acid residues in a target's binding site. Studies on other pyridine-based compounds have shown that the presence of hydroxyl groups can significantly enhance biological activity. nih.govnih.gov For instance, in studies on pyridine derivatives with antiproliferative effects on MCF7 breast cancer cells, the addition of one -OH group led to a notable decrease in IC50 values, and the presence of two -OH groups further enhanced potency. nih.gov

The 6-ethynyl group is a rigid, linear moiety that can explore hydrophobic pockets within a binding site. Its π-system can engage in various non-covalent interactions. Modification of this group, for example, by varying the terminal substituent on the alkyne or changing its length, would be a standard strategy to optimize interactions. In the development of imidazo[1,2-a]pyridine (B132010) derivatives as Nek2 kinase inhibitors, modifications at similar positions with different functional groups led to significant variations in inhibitory activity, highlighting the sensitivity of the target to the steric and electronic properties of the substituent. nih.govdocumentsdelivered.com

Quantitative structure-activity relationship (QSAR) models developed for other classes of pyridine-based inhibitors, such as imidazo[4,5-b]pyridine derivatives targeting Aurora kinase, have demonstrated that steric, electrostatic, and hydrophobic fields are key determinants of activity. mdpi.com These models suggest that bulky groups can be detrimental to activity, whereas specific arrangements of hydrogen bond donors/acceptors and hydrophobic features are favorable. nih.govmdpi.com

A summary of potential SAR insights based on related pyridine compounds is presented below.

Structural Position/Feature of this compoundPotential Role in Target InteractionObserved Effects in Analogous Pyridine Derivatives
Pyridine NitrogenHydrogen bond acceptor, key interaction with hinge regions of kinases.Replacement of core structures (e.g., pyridazinone with pyrazolo[1,5-a]pyridine) significantly improved potency due to enhanced hinge binding interactions. nih.gov
3-Hydroxyl GroupHydrogen bond donor/acceptor.The presence and number of -OH groups have been shown to enhance antiproliferative activity in various cancer cell lines. nih.govnih.gov
6-Ethynyl GroupOccupies hydrophobic pockets, potential for π-stacking or other non-covalent interactions.Substitution at equivalent positions in other pyridine-based inhibitors is a critical determinant of potency and selectivity. nih.gov
Overall Substituent PatternGoverns steric and electronic properties, influencing binding affinity.QSAR studies on imidazo[4,5-b]pyridine derivatives indicate that models based on steric and electrostatic fields have high predictive ability for inhibitory activity. mdpi.com Conversely, bulky groups or halogen atoms can decrease activity. nih.gov

Systems Biology Approaches for Mechanistic Deconvolution (e.g., Network Pharmacology, Metabolomics, Proteomics)

To fully elucidate the biological mechanisms of a compound like this compound, systems biology approaches offer a holistic perspective beyond a single-target interaction. embl.despringernature.com These methods analyze the global changes within a biological system upon perturbation by the small molecule, providing insights into its mode of action, potential off-targets, and broader pathway effects. frontiersin.org

Network Pharmacology

Network pharmacology is used to understand the complex interactions between drugs, targets, and diseases from a network perspective. nih.gov Given that many small molecule inhibitors, particularly those targeting kinases, exhibit polypharmacology (binding to multiple targets), this approach is crucial. foxchase.orgnih.gov

For this compound, a network pharmacology workflow would begin by predicting its potential protein targets using computational docking or screening against target databases. These predicted targets would then be integrated into protein-protein interaction (PPI) networks. By analyzing the topology of this drug-target network, key pathways and biological processes affected by the compound can be identified. nih.gov This can reveal not only the intended therapeutic mechanism but also potential off-target effects that could lead to toxicity or opportunities for drug repurposing. nih.gov Machine learning approaches, such as Kinase Inhibitor Regularization (KiR), can further refine these networks by correlating the polypharmacology of a set of inhibitors with their phenotypic effects. fredhutch.org

Metabolomics

Metabolomics provides a functional readout of cellular activity by comprehensively measuring endogenous small-molecule metabolites. nih.govcreative-proteomics.com It can reveal a drug's mechanism of action (MoA) by identifying specific metabolic pathways that are perturbed upon treatment. nih.govomicsonline.orgmetabolon.comcreative-proteomics.com

If this compound were applied to a cellular model, untargeted metabolomics using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy would generate a "metabolic fingerprint" of its effect. creative-proteomics.com Significant changes in the levels of specific metabolites (e.g., intermediates in glycolysis, the TCA cycle, or nucleotide synthesis) would point towards the inhibition or activation of enzymes in those pathways. nih.gov This approach can clarify the downstream consequences of target engagement and uncover unexpected effects on cellular metabolism. metabolon.com

Proteomics

Chemical proteomics is a powerful tool for the direct identification of a small molecule's protein targets from a complex biological sample. nih.govnih.govresearchgate.net One common method involves affinity-based enrichment, where the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. These captured proteins are then identified by mass spectrometry. researchgate.netpnas.org

Another approach is thermal proteome profiling (TPP), which measures changes in the thermal stability of proteins across the proteome upon ligand binding. Proteins that bind to this compound would exhibit increased thermal stability, allowing for their identification. Quantitative proteomics techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with affinity enrichment to provide unbiased and robust identification of protein-small molecule interactions. pnas.org These methods are invaluable for validating predicted targets and discovering novel, unanticipated ones without requiring chemical modification of the compound. acs.org

The integration of these systems biology approaches provides a multi-dimensional view of the compound's biological activity, from direct target engagement to its network- and system-level consequences.

Systems Biology ApproachApplication to this compoundExpected Outcome/Insight
Network PharmacologyIntegrate predicted/validated targets into protein-protein interaction networks.Identification of key signaling pathways modulated by the compound; prediction of polypharmacological effects and potential for drug repurposing. nih.govnih.gov
MetabolomicsProfile changes in endogenous metabolites in cells or tissues after treatment.Elucidation of the downstream functional consequences of target engagement; identification of perturbed metabolic pathways as part of the drug's mechanism of action. nih.govmetabolon.com
Proteomics (e.g., Affinity-based, TPP)Directly identify binding proteins from cell lysates.Unbiased, proteome-wide identification of direct molecular targets and off-targets, validating predicted interactions and discovering novel ones. nih.govacs.org

Applications in Chemical Biology and Medicinal Chemistry Mechanistic Focus

Design and Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The design of such probes often incorporates specific functional groups that allow for detection or interaction with other molecules. The ethynyl (B1212043) group in 6-ethynylpyridin-3-ol is a particularly valuable functionality for the development of chemical probes.

The terminal alkyne of the ethynyl group can participate in bioorthogonal "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govpsu.edu These reactions are highly specific and can occur in complex biological environments without interfering with native biochemical processes. This property would allow for the attachment of reporter molecules, such as fluorophores or affinity tags (e.g., biotin), to this compound-based probes. nih.gov Such probes could then be used for a variety of applications, including:

Target Identification and Validation: A this compound-based probe could be designed to bind to a specific protein. Subsequent "clicking" of a reporter tag would allow for the isolation and identification of the protein target.

Imaging and Localization: By attaching a fluorescent dye, these probes could be used to visualize the distribution and localization of their biological targets within living cells or organisms. nih.gov

While the concept is sound, no specific chemical probes derived from this compound have been reported in the scientific literature to date.

Scaffold for Drug Discovery and Optimization

The pyridine (B92270) ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme. nih.govnih.gov The combination of the pyridine core with hydroxyl and ethynyl substituents in this compound makes it an attractive starting point for drug discovery programs.

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The process of transforming a hit compound into a lead, and a lead into a drug candidate, is known as lead optimization.

The this compound scaffold offers several avenues for optimization:

Functionalization of the Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor and acceptor, and it can be derivatized to ethers or esters to modulate potency, selectivity, and pharmacokinetic properties.

Derivatization of the Ethynyl Group: The ethynyl group can be further functionalized through various chemical reactions, including Sonogashira coupling, to introduce a wide range of substituents, thereby exploring the chemical space around a biological target.

Despite these possibilities, there is no published research identifying this compound as a lead compound for any specific biological target.

Achieving target specificity and selectivity is a critical goal in medicinal chemistry to minimize off-target effects and toxicity. For a scaffold like this compound, medicinal chemists could employ several strategies to enhance selectivity:

Structure-Activity Relationship (SAR) Studies: By systematically synthesizing and testing derivatives of this compound, chemists can understand how different chemical modifications affect biological activity. This information guides the design of more potent and selective compounds.

Computational Modeling: Molecular docking and other computational techniques can be used to predict how derivatives of this compound might bind to a target protein, allowing for the rational design of more selective inhibitors.

Scaffold Hopping: In this approach, the core pyridine scaffold could be replaced with other heterocyclic systems to explore new interactions with the target while maintaining key binding elements.

Currently, there are no publicly available studies detailing the medicinal chemistry optimization of this compound for a specific biological target.

Building Blocks for Complex Molecular Architectures (e.g., Peptidomimetics, Foldamers, Functional Polymers)

The rigid and defined geometry of the ethynylpyridine unit makes it a potentially valuable building block for the construction of larger, more complex molecular architectures.

Peptidomimetics: These are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. The rigid this compound scaffold could be incorporated into peptidomimetic designs to constrain the conformation of the molecule and mimic secondary structures of peptides like β-turns or α-helices. nih.gov

Foldamers: Foldamers are synthetic oligomers that adopt well-defined, folded conformations similar to proteins and nucleic acids. nih.govwisc.edu The alternating arrangement of aromatic and ethynyl units is a common design principle for creating helical foldamers. nih.gov The this compound unit could be polymerized or co-polymerized to create novel foldamers with specific shapes and functionalities.

Functional Polymers: The ethynyl group can undergo polymerization reactions, and the pyridine and hydroxyl groups offer sites for further functionalization. This suggests that this compound could be used as a monomer for the synthesis of functional polymers with potential applications in materials science and biomedicine. nih.govnih.gov

There is, however, no specific literature describing the use of this compound as a building block for any of these complex molecular architectures.

Tools for Investigating Disease Mechanisms at a Molecular Level

The potential of this compound to be developed into chemical probes (as discussed in section 7.1) directly translates to its utility in studying disease mechanisms. By designing probes that target specific enzymes or receptors implicated in a disease, researchers could:

Monitor Enzyme Activity: An activity-based probe derived from this compound could be used to label and quantify the active form of an enzyme in healthy versus diseased states.

Visualize Target Engagement: Fluorescently labeled derivatives could allow for the direct observation of a drug binding to its target within a cell, providing insights into its mechanism of action.

Map Protein-Protein Interactions: Probes based on this scaffold could be used in proximity-labeling experiments to identify the interaction partners of a protein of interest, helping to elucidate complex signaling pathways.

While the potential exists, there are no documented instances of this compound or its derivatives being used as tools to investigate disease mechanisms at the molecular level.

Catalytic Applications and Ligand Design

6-Ethynylpyridin-3-ol as a Ligand Precursor for Metal Complexes

The pyridine (B92270) nitrogen and the hydroxyl group of this compound offer two potential coordination sites, allowing it to act as a bidentate ligand for various transition metals. The ethynyl (B1212043) group can also participate in metal coordination or be further functionalized to modulate the steric and electronic properties of the resulting metal complexes. The ability of pyridine-containing ligands to form stable complexes with a wide array of metals is well-established in coordination chemistry. These complexes are instrumental in homogeneous catalysis, where the ligand plays a crucial role in tuning the reactivity and selectivity of the metal center. The design of ligands based on the this compound scaffold can lead to novel catalysts with unique properties.

Role in Transition Metal Catalysis

Derivatives of this compound are anticipated to be effective in various transition metal-catalyzed reactions, leveraging the distinct reactivity of its functional groups.

The ethynyl group in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While direct studies on this compound in this context are not extensively documented, the reactivity of similar ethynylpyridine derivatives provides strong evidence for its potential. For instance, the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes is a well-established method for the synthesis of ethynylpyridine derivatives. Similarly, 6-ethynylpteridine derivatives have been successfully prepared via Sonogashira coupling. researchgate.net

This suggests that a derivative of this compound, such as one where the hydroxyl group is protected or modified, could readily participate in Sonogashira coupling with a variety of aryl or vinyl halides. The general reaction is depicted below:

Table 1: Potential Palladium-Catalyzed Sonogashira Coupling with a this compound Derivative

Reactant 1 (Aryl/Vinyl Halide)Reactant 2 (Ethynylpyridine)Catalyst SystemProduct
Aryl-X (X = I, Br)This compound derivativePd(PPh₃)₂Cl₂, CuI, BaseAryl-C≡C-pyridin-3-ol derivative
Vinyl-X (X = I, Br)This compound derivativePd(PPh₃)₂Cl₂, CuI, BaseVinyl-C≡C-pyridin-3-ol derivative

This table represents a potential application based on known reactivity of similar compounds.

The terminal alkyne functionality of this compound makes it an excellent candidate for the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). This reaction is a powerful tool for the synthesis of 1,5-disubstituted 1,2,3-triazoles, which are important structural motifs in medicinal chemistry and materials science. organic-chemistry.orgnih.govnih.gov The RuAAC reaction is complementary to the more common copper-catalyzed version (CuAAC), which yields 1,4-disubstituted triazoles.

The reaction proceeds with high regioselectivity, and a variety of ruthenium complexes, such as [Cp*RuCl] complexes, can be employed as catalysts. organic-chemistry.orgnih.gov Given the broad substrate scope of the RuAAC, this compound is expected to react efficiently with a wide range of organic azides to produce the corresponding 1-(pyridin-3-ol)-substituted-1,2,3-triazoles.

Table 2: Predicted Outcome of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition with this compound

AlkyneAzide (B81097)Ruthenium CatalystProduct
This compoundR-N₃CpRuCl(PPh₃)₂ or CpRuCl(COD)1-(R)-5-(pyridin-3-ol)-1H-1,2,3-triazole

This table illustrates the expected product based on the established mechanism of the RuAAC reaction.

The pyridin-3-ol moiety of this compound suggests its potential use as a ligand in copper-catalyzed oxidation reactions. Copper complexes with nitrogen- and oxygen-containing ligands are known to be effective catalysts for the aerobic oxidation of alcohols. The pyridine nitrogen and the hydroxyl oxygen of this compound could form a stable chelate with a copper center, creating a catalytically active species.

While direct experimental evidence for the use of this compound in this capacity is limited, the principles of ligand design in copper catalysis support this potential application. The electronic properties of the pyridine ring and the steric environment around the copper center, which can be modified by derivatizing the ethynyl group, would be key factors in determining the catalyst's efficiency and selectivity.

Contributions to Organocatalysis and Asymmetric Catalysis

The structure of this compound, containing both a Lewis basic pyridine nitrogen and a hydrogen-bond donating hydroxyl group, makes it an interesting scaffold for the development of bifunctional organocatalysts. Such catalysts can simultaneously activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and stereoselectivity.

Chiral derivatives of this compound could be synthesized and employed in asymmetric catalysis. The introduction of a chiral center, for instance, by modifying the ethynyl group with a chiral auxiliary, could lead to enantioselective transformations. Chiral pyridine derivatives are well-established as effective ligands and organocatalysts in a variety of asymmetric reactions, including aldol (B89426) reactions, Michael additions, and cycloadditions. The rigid backbone of the pyridine ring can provide a well-defined chiral environment, leading to high levels of stereocontrol.

Mechanistic Aspects of Catalytic Cycles Involving this compound Derivatives

Understanding the mechanistic pathways of catalytic cycles is crucial for optimizing reaction conditions and designing more efficient catalysts.

In palladium-catalyzed Sonogashira coupling , the catalytic cycle is generally believed to involve the oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by deprotonation of the terminal alkyne by a base and subsequent transmetalation of the resulting copper acetylide to the palladium center. Reductive elimination from the resulting diorganopalladium(II) complex yields the coupled product and regenerates the Pd(0) catalyst.

For the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) , the proposed mechanism involves the oxidative coupling of the azide and the alkyne to the ruthenium center to form a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.govresearchgate.net This is followed by reductive elimination, which forms the triazole product and regenerates the active ruthenium catalyst. This mechanism accounts for the observed 1,5-regioselectivity of the reaction. organic-chemistry.orgnih.gov

In a hypothetical copper-catalyzed alcohol oxidation where a this compound derivative acts as a ligand, the mechanism would likely involve the formation of a copper-alkoxide intermediate. The oxidation of the alcohol could then proceed through a two-electron process, possibly involving a Cu(I)/Cu(III) or a Cu(II)-radical pathway, depending on the specific reaction conditions and the nature of the oxidant. The ligand would play a critical role in stabilizing the various copper oxidation states and facilitating the electron transfer steps.

Future Research Directions

Exploration of Undiscovered Synthetic Routes and Sustainable Methodologies

Future synthetic chemistry research will likely focus on developing more efficient, environmentally friendly, and economically viable methods for producing 6-Ethynylpyridin-3-ol and its derivatives. The principles of green chemistry are becoming increasingly important in pharmaceutical synthesis to reduce waste and environmental impact. nih.gov

Key areas for exploration include:

Novel Catalytic Systems: Research into new catalysts, particularly those based on earth-abundant metals, could lead to milder reaction conditions and higher yields. jocpr.com The development of domino or one-pot multicomponent reactions, for instance, offers a pathway to synthesize complex functionalized pyridines with high atom economy by combining several steps without isolating intermediates. nih.govresearchgate.net

Green Solvents and Conditions: A significant push is being made to replace traditional organic solvents with greener alternatives like water, bio-based solvents, or even solvent-free reaction conditions. nih.govjocpr.com Methodologies such as microwave-assisted synthesis and ultrasonic production are also being explored to reduce reaction times and energy consumption. nih.govresearchgate.net

Renewable Feedstocks: Investigating the synthesis of pyridine (B92270) bases from renewable resources, such as glycerol (B35011), is a promising avenue for sustainable production. researchgate.net Catalytic processes are being developed to convert glycerol and ammonia (B1221849) into pyridine compounds, offering a potential alternative to petroleum-based starting materials. researchgate.net

Advanced Ethynylation Mechanisms: A deeper understanding of the reaction mechanism for ethynylation is crucial for catalyst design and process enhancement. rsc.org Studies using techniques like density functional theory (DFT) can help elucidate reaction pathways and identify rate-controlling steps, providing insights for developing more efficient catalysts. rsc.org

Advanced Mechanistic Elucidation of Biological Interactions

To optimize the therapeutic potential of this compound and its analogs, a profound understanding of their mechanism of action (MoA) at a molecular level is essential. Future research will need to move beyond identifying primary targets to characterizing the full spectrum of on-target and off-target interactions.

Key approaches will include:

Target Identification and Validation: For compounds discovered through phenotypic screening, determining the precise protein target(s) is a critical follow-up step. nih.gov A combination of direct biochemical methods, genetic interaction studies, and computational inference will be necessary to fully characterize these interactions. nih.gov

Structural Biology and Biophysics: Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information about how these compounds bind to their targets. Advanced biophysical methods can offer insights into the dynamic conformational changes that occur upon binding. mdpi.com

Systems Biology and 'Omics' Approaches: Integrating data from genomics, proteomics, and metabolomics (lipidomics) can provide a holistic view of a compound's effects on cellular pathways and networks. frontiersin.org This approach helps in understanding the broader biological consequences of target engagement and identifying potential biomarkers. frontiersin.org

Computational Modeling: Molecular dynamics simulations can be employed to study the interactions between compounds and their protein partners, revealing transient intermediate states that are often difficult to capture experimentally. mdpi.com A detailed understanding of enzyme mechanisms can set the stage for highly directed drug design. acs.org

Development of Next-Generation Derivatization Techniques for Enhanced Analysis

Accurate detection and quantification of this compound, especially in complex biological matrices, is vital for pharmacokinetic and metabolic studies. While direct analysis is sometimes possible, derivatization is often employed to improve analytical properties. mdpi.com Future research in this area will focus on creating more efficient and robust derivatization strategies.

Areas for development include:

Improved Ionization Efficiency for Mass Spectrometry: A resurgence of interest in derivatization aims to enhance the ionization efficiency of analytes for mass spectrometry (MS), a technique central to modern bioanalysis. chromatographyonline.com

Charge-Generation Derivatization: Novel derivatization reagents are being developed that can introduce a permanent charge onto a neutral analyte molecule. acs.org This "charge-generation" approach can significantly improve detection sensitivity in MS-based methods. acs.org

Greener Analytical Methods: The development of derivatization schemes that use less toxic reagents and more environmentally friendly solvents aligns with the broader goals of green chemistry. chromatographyonline.com

Streamlined and Automated Processes: Current derivatization methods can be labor-intensive. mdpi.com Future techniques will likely focus on faster reactions, reduced sample handling, and compatibility with automated, high-throughput analytical platforms.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of medicinal chemistry by accelerating the design and optimization of new therapeutic agents. nih.govresearchgate.net For a compound like this compound, these computational tools can be applied in several impactful ways.

Key applications include:

De Novo Drug Design: AI-based generative models can design novel molecules from scratch, exploring a vast chemical space to identify new pyridine derivatives with desired properties. springernature.com These methods can be tailored for either broad exploration in lead generation or focused optimization of an existing chemical series. springernature.com

Property Prediction: Machine learning models, particularly deep neural networks, are increasingly used to predict a wide range of molecular properties, including biological activity, toxicity, and metabolic fate. nih.govoup.com This allows for the in silico screening of large numbers of virtual compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov

Structure-Aware 3D Design: Recent AI approaches incorporate the 3D structure of the biological target to design compounds that fit precisely into the binding site. nih.gov These structure-aware methods can help uncover key protein-ligand interactions that are crucial for potency and selectivity. nih.gov

Synthesis Planning: AI is also being applied to retrosynthesis, helping chemists devise the most efficient synthetic routes for target molecules. philadelphia.edu.jo AI-driven robotic platforms have even demonstrated the potential for fully autonomous chemical synthesis. researchgate.net

Q & A

Q. What are the optimized synthetic routes for 6-Ethynylpyridin-3-ol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of this compound typically involves functionalization of pyridine precursors. A common strategy is Sonogashira coupling , where a halogenated pyridin-3-ol (e.g., 6-iodopyridin-3-ol) reacts with terminal alkynes under palladium catalysis . Key factors include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI in amine bases (e.g., triethylamine) at 60–80°C.
  • Solvent optimization : Polar aprotic solvents (DMF, THF) enhance coupling efficiency.
  • Protection/deprotection : Hydroxyl groups may require protection (e.g., silylation) to prevent side reactions .

Q. How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Ethynyl protons appear as a singlet at δ 2.5–3.5 ppm; hydroxyl protons (pyridin-3-ol) resonate at δ 8.5–10.5 ppm .
    • IR : Stretching vibrations for -C≡C- (~2100 cm⁻¹) and -OH (~3200 cm⁻¹) confirm functional groups .
  • Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) detects impurities <1% .

Q. How does the ethynyl group modulate electronic properties and reactivity in this compound?

Methodological Answer: The ethynyl group acts as an electron-withdrawing substituent, polarizing the pyridine ring and enhancing electrophilic substitution at the 2- and 4-positions. Researchers can:

  • Perform DFT calculations to map electron density distributions .
  • Study pH-dependent tautomerization between pyridin-3-ol and pyridone forms using UV-Vis spectroscopy (λ shifts at 270–300 nm) .

Q. Data Contradiction Analysis :

  • suggests hydroxyl groups are prone to oxidation (e.g., with KMnO₄), but ethynyl groups may stabilize intermediates, reducing oxidation rates. Conflicting reports on optimal oxidizing agents require kinetic studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

  • Solubility variations : Use DMSO/water co-solvents to standardize assays .
  • Metabolic stability : Conduct microsomal stability assays (e.g., liver S9 fractions) to differentiate intrinsic activity from metabolic artifacts .

Q. How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase).
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER force fields) .

Key Insight : Ethynyl groups enhance π-stacking with aromatic residues (e.g., Phe723 in EGFR), but steric clashes may reduce affinity in bulkier targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethynylpyridin-3-ol
Reactant of Route 2
Reactant of Route 2
6-Ethynylpyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.